molecular formula C19H15N3O3S3 B2482873 (E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 682764-62-1

(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

カタログ番号: B2482873
CAS番号: 682764-62-1
分子量: 429.53
InChIキー: BJCOJVZJUNBECC-RVDMUPIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide” is a heterocyclic organic molecule featuring a thiazolidinone core substituted with a furan-2-ylmethylene group, a thioxo moiety, and a benzo[d]thiazole-linked butanamide chain. This structure integrates multiple pharmacophoric elements:

  • Thiazolidinone: A well-documented scaffold in medicinal chemistry, associated with antimicrobial, anticancer, and anti-inflammatory activities due to its ability to interact with biological targets like enzymes and receptors .
  • Benzothiazole: A privileged structure in drug design, linked to kinase inhibition and apoptosis induction .

特性

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S3/c23-16(21-18-20-13-6-1-2-7-14(13)27-18)8-3-9-22-17(24)15(28-19(22)26)11-12-5-4-10-25-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,21,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCOJVZJUNBECC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a derivative of thiazolidinone and benzothiazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H16N2O3S2\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This structure incorporates a benzothiazole moiety and a thiazolidinone ring, which are known for their diverse biological properties.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and thiazolidinone frameworks exhibit significant anticancer , anti-inflammatory , and antioxidant activities. The biological activities of (E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can be summarized as follows:

  • Anticancer Activity
    • The compound has been tested against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HL-60 (leukemia). In vitro studies demonstrated IC50 values ranging from 1.9 µM to 13.51 µM, indicating potent cytotoxic effects against these cancer types .
    • Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
  • Anti-inflammatory Effects
    • The compound has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models. This suggests a potential application in treating inflammatory diseases .
    • In animal models, it reduced edema formation and pain responses, indicating its efficacy as an anti-inflammatory agent .
  • Antioxidant Properties
    • The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays, with results indicating a strong ability to scavenge free radicals, comparable to standard antioxidants like ascorbic acid .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Breast Cancer Cells
    • A study investigating the effects on MDA-MB-231 cells reported that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
  • Inflammation Model
    • In a model of acute inflammation induced by carrageenan, administration of the compound significantly decreased paw edema in rats, showcasing its potential therapeutic effects against inflammatory conditions .

Data Table

The following table summarizes key biological activities along with their respective IC50 values for various assays:

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerMDA-MB-2311.9
AnticancerA5495.4
AnticancerHL-606.5
Anti-inflammatoryEdema model (rats)N/A
AntioxidantDPPH assayEC50 = 35.62

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of thiazolidinone derivatives with modifications at the 3-, 4-, and 5-positions. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations

Structural Modifications and Bioactivity: The furan-2-ylmethylene group in the target compound may enhance solubility compared to phenyl-substituted analogs (e.g., compound 6), which could improve bioavailability . Benzothiazole substitution (target compound) vs.

Synthetic Efficiency :

  • Compound 8a (80% yield) and 6 (70% yield) were synthesized via reflux with active methylene compounds or hydroxylamine, suggesting the target compound’s synthesis may require similar conditions .
  • The absence of reported yields for the target compound highlights a gap in current literature compared to well-documented analogs .

Thermal Stability :

  • High melting points (e.g., 290°C for 8a) correlate with crystallinity induced by acetylpyridine groups. The target compound’s furan substituent may lower thermal stability due to reduced symmetry .

Spectroscopic Signatures: IR peaks at 1600–1700 cm⁻¹ (C=O/C=S) and NMR aromatic shifts (δ 7.3–8.4) are consistent across thiazolidinone derivatives, confirming core structural integrity .

Table 2: Hypothetical Bioactivity Comparison

Compound Class Reported Activities Potential Mechanism Relevance to Target Compound
Thiadiazol-thiazolidinones Antimicrobial, kinase inhibition Enzyme active-site binding Likely shared due to structural homology
Alkenyl trisulfides Microtubule disruption (anticancer) Covalent binding to tubulin Unlikely; distinct pharmacophore
Dioxothiazolidinones Anti-inflammatory, antioxidant ROS scavenging Possible if thioxo moiety acts similarly

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。